molecular formula C5H13ClN2O B2462615 N-Methylmorpholin-4-amine;hydrochloride CAS No. 2247105-72-0

N-Methylmorpholin-4-amine;hydrochloride

Cat. No. B2462615
CAS RN: 2247105-72-0
M. Wt: 152.62
InChI Key: HMMBTBOJPDXSDK-UHFFFAOYSA-N
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Description

N-Methylmorpholin-4-amine hydrochloride is a chemical compound with the CAS Number: 2247105-72-0 . It has a molecular weight of 152.62 . .


Molecular Structure Analysis

The InChI code for N-Methylmorpholin-4-amine hydrochloride is 1S/C5H12N2O.ClH/c1-6-7-2-4-8-5-3-7;/h6H,2-5H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-Methylmorpholin-4-amine hydrochloride has a molecular weight of 152.62 . .

Scientific Research Applications

Analytical Method Development

N-Methylmorpholin-4-amine hydrochloride, as a degradation product of N-methylmorpholine-N-oxide (NMMO), plays a role in analytical chemistry. A method based on capillary electrophoresis with indirect UV detection has been developed to separate and quantify NMMO and its main degradation products, including N-methylmorpholine (NMM) and morpholine (M). This method is crucial for monitoring the kinetics of reaction mixtures containing NMMO, NMM, and M, even in a 1000-fold excess of NMMO (Potthast et al., 2000).

Industrial Applications and Safety

In the industrial production of polyurethane foam, N-methylmorpholine is a significant component. Its levels in the workroom air of a polyurethane foam factory were determined using gas chromatography and isotachophoresis, highlighting the need for monitoring and ensuring workplace safety (Hansén et al., 1986).

Fiber Production and Solvent Analysis

N-Methylmorpholin-4-amine hydrochloride, as a component of NMMO, is involved in the Lyocell process for producing fibers. This process, ideally, should not cause chemical changes in pulp or solvent. However, side reactions and byproduct formation, including degradation of cellulose and NMMO, can occur. Understanding these chemical aspects is vital for the safe and economical production of Lyocell fibers (Rosenau et al., 2001).

Thermodynamic Modeling

A comprehensive thermodynamic model, including N-methylmorpholine and its hydrochlorides, was developed to simulate refinery overhead environments. This model is crucial for understanding the formation of amine hydrochlorides in multicomponent mixtures, which could lead to corrosive conditions (Lencka et al., 2016).

Synthesis and Characterization in Pharmaceutical Settings

N-Methylmorpholine plays a role in the synthesis of complex pharmaceutical targets, such as in the preparation of JAK2 Inhibitor LY2784544. Its coupling with other compounds demonstrates its utility in medicinal chemistry and the synthesis of a range of analogues (Douglas et al., 2014).

Safety and Hazards

N-Methylmorpholin-4-amine hydrochloride is considered hazardous. It is highly flammable and harmful if swallowed. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

N-Methylmorpholin-4-amine hydrochloride, also known as N-Methylmorpholin-4-amine;hydrochloride, is a cyclic tertiary amine It is known to be used as a base catalyst for the generation of polyurethanes and other reactions .

Mode of Action

The compound interacts with its targets by acting as a base catalyst . This means it can accept protons from other substances, thereby facilitating chemical reactions. The exact changes resulting from this interaction depend on the specific reaction in which the compound is involved.

Biochemical Pathways

It is known to play a role in the generation of polyurethanes . Polyurethane synthesis involves the reaction of a polyol with a diisocyanate, and N-Methylmorpholin-4-amine hydrochloride can act as a catalyst in this process .

Result of Action

The molecular and cellular effects of N-Methylmorpholin-4-amine hydrochloride’s action are largely dependent on the specific reactions it catalyzes. In the case of polyurethane synthesis, for example, it facilitates the formation of urethane linkages, leading to the production of polyurethane polymers .

Action Environment

The action, efficacy, and stability of N-Methylmorpholin-4-amine hydrochloride can be influenced by various environmental factors. For instance, its efficacy as a catalyst may be affected by factors such as temperature, pH, and the presence of other substances in the reaction mixture . Its stability could be influenced by factors such as light, heat, and the presence of oxygen .

properties

IUPAC Name

N-methylmorpholin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-6-7-2-4-8-5-3-7;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMBTBOJPDXSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1CCOCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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